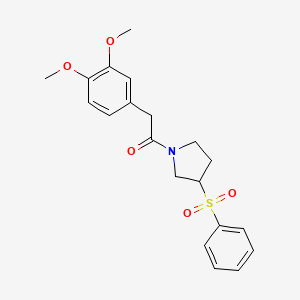![molecular formula C8H5BrClNS B2889339 6-Bromo-4-chloro-2-methylbenzo[d]thiazole CAS No. 1427363-00-5](/img/structure/B2889339.png)
6-Bromo-4-chloro-2-methylbenzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-chloro-2-methylbenzo[d]thiazole is a chemical compound with the CAS Number: 1427363-00-5 . It has a molecular weight of 262.56 and its IUPAC name is 6-bromo-4-chloro-2-methylbenzo[d]thiazole . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 6-Bromo-4-chloro-2-methylbenzo[d]thiazole is 1S/C8H5BrClNS/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3 . This code provides a specific text string representation for the molecular structure.Physical And Chemical Properties Analysis
6-Bromo-4-chloro-2-methylbenzo[d]thiazole is a solid at room temperature . It has a molecular weight of 262.55 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.科学的研究の応用
Anticancer Activity Evaluation
A study by Yurttaş et al. (2014) synthesized novel thiazole-(benz)azole derivatives to investigate their anticancer activity against A549 and C6 tumor cell lines. The research highlighted the significant anticancer activity of compounds carrying 5-chloro and 5-methylbenzimidazole groups, demonstrating their potential to direct tumor cells towards the apoptotic pathway, a precondition for anticancer action (Yurttaş et al., 2014).
Environmental Impact of Brominated Disinfection Byproducts
In the context of environmental science, Zhai and Zhang (2011) explored the formation and decomposition of new and unknown polar brominated disinfection byproducts (Br-DBPs) during chlorination. The study utilized a precursor ion scan combined with ultra-performance liquid chromatography/electrospray ionization-triple quadrupole mass spectrometry for the selective detection and identification of polar Br-DBPs. This work revealed various polar aromatic and unsaturated aliphatic Br-DBPs, shedding light on the complexity of water treatment processes (Zhai & Zhang, 2011).
Salt and Co-crystal Formation
Jin et al. (2012) focused on the non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine and carboxylic acid derivatives, leading to the formation of anhydrous and hydrated multicomponent organic acid–base adducts. This study contributes to the understanding of molecular binding and co-crystal formation, which has implications for drug design and material science (Jin et al., 2012).
Antihypertensive α-Blocking Agents
Abdel-Wahab et al. (2008) synthesized thiosemicarbazides, triazoles, and Schiff bases from methyl 2-(thiazol-2-ylcarbamoyl)acetate, evaluating their antihypertensive α-blocking activity. This research provides valuable insights into the development of new therapeutic agents with low toxicity and potential application in managing hypertension (Abdel-Wahab et al., 2008).
Corrosion Inhibition
Kaya et al. (2016) conducted a study on the corrosion inhibition performances of certain thiazole and thiadiazole derivatives against corrosion of iron. Using density functional theory (DFT) calculations and molecular dynamics simulations, they predicted the inhibition performances, which correlated well with experimental results. This research has implications for the development of more effective corrosion inhibitors (Kaya et al., 2016).
作用機序
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
特性
IUPAC Name |
6-bromo-4-chloro-2-methyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNS/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBTYRGSMHBCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B2889257.png)
![Ethyl 2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2889263.png)
![N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2889264.png)
![4-Methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2889266.png)

![N-(2-chlorobenzyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2889268.png)




![N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide](/img/structure/B2889273.png)
![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2889276.png)
![2-((1H-indol-3-yl)thio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2889277.png)
![2-Amino-4-cyclohexyl-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2889278.png)